2-chloro-N-(2-chloroacetyl)benzamide

Description

The exact mass of the compound this compound is 230.9853839 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

734543-01-2 |

|---|---|

Molecular Formula |

C9H7Cl2NO2 |

Molecular Weight |

232.06 g/mol |

IUPAC Name |

2-chloro-N-(2-chloroacetyl)benzamide |

InChI |

InChI=1S/C9H7Cl2NO2/c10-5-8(13)12-9(14)6-3-1-2-4-7(6)11/h1-4H,5H2,(H,12,13,14) |

InChI Key |

LXMGWCSUYICVQI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)CCl)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)CCl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(2-chloroacetyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-N-(2-chloroacetyl)benzamide, a compound of interest in synthetic and medicinal chemistry. The following sections delve into its structural attributes, predicted and experimentally observed properties, and the analytical methodologies crucial for its characterization. This document is designed to equip researchers with the foundational knowledge necessary for its application in further research and development.

Introduction: Unveiling a Reactive Benzamide Derivative

This compound is a distinct chemical entity built upon a benzamide core.[1] Its structure is characterized by the presence of two chloro substituents and an acetyl moiety, which collectively enhance its reactivity and potential for biological activity.[1] The amide functional group is a key feature, known for its capacity to engage in hydrogen bonding and other molecular interactions, suggesting potential applications in the design of pharmaceuticals and agrochemicals.[1] The electrophilic nature of the chloro substituents makes this compound a versatile intermediate for further chemical transformations.[1]

Molecular Identity and Structure

A thorough understanding of a compound's molecular identity is the cornerstone of any scientific investigation. This section outlines the fundamental structural and identifying information for this compound.

Chemical Structure

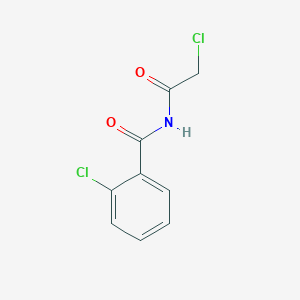

The molecular structure of this compound is depicted below. It consists of a central benzamide scaffold with a chlorine atom at the 2-position of the benzene ring and a chloroacetyl group attached to the amide nitrogen.

Caption: Molecular Structure of this compound

Key Identifiers

For unambiguous identification and sourcing, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 734543-01-2 |

| Molecular Formula | C₉H₇Cl₂NO₂[1] |

| Molecular Weight | 232.06 g/mol |

| IUPAC Name | This compound |

| Synonyms | Benzamide, 2-chloro-N-(chloroacetyl)-; Benzamide, 2-chloro-N-(2-chloroacetyl)-[1] |

| InChI | InChI=1S/C9H7Cl2NO2/c10-5-8(13)12-9(14)6-3-1-2-4-7(6)11/h1-4H,5H2,(H,12,13,14)[1] |

| InChIKey | LXMGWCSUYICVQI-UHFFFAOYSA-N[1] |

| SMILES | C(NC(CCl)=O)(=O)C1=C(Cl)C=CC=C1[1] |

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological matrices. While experimentally determined data for this compound is not extensively available in the public domain, a combination of predicted values and qualitative descriptions provides a foundational understanding.

| Property | Value/Description | Source |

| Physical State | Solid at room temperature.[1] | CymitQuimica[1] |

| Melting Point | Data not available. | - |

| Boiling Point (Predicted) | 391.2 ± 42.0 °C | - |

| Density (Predicted) | 1.391 ± 0.06 g/cm³ | - |

| Solubility | Soluble in organic solvents.[1] | CymitQuimica[1] |

Synthesis and Characterization: A Methodological Approach

The synthesis of this compound and related compounds typically involves the acylation of an appropriate amine with a chloroacetylating agent. The subsequent characterization is essential to confirm the identity and purity of the synthesized compound.

General Synthesis Workflow

The synthesis of N-acylated benzamides can be conceptualized through the following workflow. This process involves the reaction of a primary or secondary amine with an acyl chloride, often in the presence of a base to neutralize the HCl byproduct.

Caption: General workflow for the synthesis of this compound.

Proposed Synthesis Protocol

Materials:

-

2-Chlorobenzamide

-

Chloroacetyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-chlorobenzamide (1.0 eq.) in the anhydrous solvent.

-

Add the tertiary amine base (1.1-1.2 eq.) to the solution and stir under a nitrogen atmosphere.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05-1.1 eq.) in the anhydrous solvent to the reaction mixture via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

HPLC is a robust method for assessing the purity of the final product and for monitoring the progress of the reaction. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both potentially containing 0.1% formic acid to improve peak shape) is a common starting point for method development. Detection is typically performed using a UV detector at a wavelength determined by the UV absorbance spectrum of the compound.

GC-MS is a powerful tool for both separation and identification. For a compound like this compound, a non-polar or medium-polarity capillary column (e.g., DB-5ms) would be suitable. The mass spectrum obtained from electron ionization (EI) will provide a fragmentation pattern that can be used to confirm the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons, the methylene protons of the chloroacetyl group, and the amide proton. The chemical shifts and coupling patterns of these signals provide detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks would include the N-H stretch, C=O stretches (for both the amide and the acetyl group), and C-Cl stretches.

-

Mass Spectrometry (MS): In addition to GC-MS, direct infusion mass spectrometry can be used to determine the molecular weight of the compound by identifying the molecular ion peak.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures.

Conclusion

This compound is a reactive and versatile molecule with potential applications in various fields of chemical research. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with a proposed synthetic route and essential analytical characterization methods. While a significant amount of experimental data remains to be published, the information presented here serves as a solid foundation for researchers and scientists working with this compound.

References

-

Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]

- Google Patents. (n.d.). US4505859A - Preparation of 2-haloethylamides.

-

SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(2-chloroacetyl)benzamide (C9H8ClNO2). Retrieved from [Link]

-

SciELO South Africa. (2021). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-Chloro-N-(2-methylphenyl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). N'-acetyl-2-chlorobenzohydrazide. Retrieved from [Link]

- Google Patents. (n.d.). CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.

- Google Patents. (n.d.). WO2019146508A1 - Method for producing 2-chloroacetoacetamide.

-

ScienceDirect. (2017). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Chlorobenzamide, N-(4-chlorobenzoyl)-N-butyl. Retrieved from [Link]

- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

-

eScholarship. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Retrieved from [Link]

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of this compound, a compound of interest in synthetic and medicinal chemistry. The following sections delve into its structural attributes, predicted and experimentally observed properties, and the analytical methodologies crucial for its characterization. This document is designed to equip researchers with the foundational knowledge necessary for its application in further research and development.

Introduction: Unveiling a Reactive Benzamide Derivative

This compound is a distinct chemical entity built upon a benzamide core.[1] Its structure is characterized by the presence of two chloro substituents and an acetyl moiety, which collectively enhance its reactivity and potential for biological activity.[1] The amide functional group is a key feature, known for its capacity to engage in hydrogen bonding and other molecular interactions, suggesting potential applications in the design of pharmaceuticals and agrochemicals.[1] The electrophilic nature of the chloro substituents makes this compound a versatile intermediate for further chemical transformations.[1]

Molecular Identity and Structure

A thorough understanding of a compound's molecular identity is the cornerstone of any scientific investigation. This section outlines the fundamental structural and identifying information for this compound.

Chemical Structure

The molecular structure of this compound is depicted below. It consists of a central benzamide scaffold with a chlorine atom at the 2-position of the benzene ring and a chloroacetyl group attached to the amide nitrogen.

Caption: Molecular Structure of this compound

Key Identifiers

For unambiguous identification and sourcing, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 734543-01-2 |

| Molecular Formula | C₉H₇Cl₂NO₂[1] |

| Molecular Weight | 232.06 g/mol |

| IUPAC Name | This compound |

| Synonyms | Benzamide, 2-chloro-N-(chloroacetyl)-; Benzamide, 2-chloro-N-(2-chloroacetyl)-[1] |

| InChI | InChI=1S/C9H7Cl2NO2/c10-5-8(13)12-9(14)6-3-1-2-4-7(6)11/h1-4H,5H2,(H,12,13,14)[1] |

| InChIKey | LXMGWCSUYICVQI-UHFFFAOYSA-N[1] |

| SMILES | C(NC(CCl)=O)(=O)C1=C(Cl)C=CC=C1[1] |

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological matrices. While experimentally determined data for this compound is not extensively available in the public domain, a combination of predicted values and qualitative descriptions provides a foundational understanding.

| Property | Value/Description | Source |

| Physical State | Solid at room temperature.[1] | CymitQuimica[1] |

| Melting Point | Data not available. | - |

| Boiling Point (Predicted) | 391.2 ± 42.0 °C | - |

| Density (Predicted) | 1.391 ± 0.06 g/cm³ | - |

| Solubility | Soluble in organic solvents.[1] | CymitQuimica[1] |

Synthesis and Characterization: A Methodological Approach

The synthesis of this compound and related compounds typically involves the acylation of an appropriate amine with a chloroacetylating agent. The subsequent characterization is essential to confirm the identity and purity of the synthesized compound.

General Synthesis Workflow

The synthesis of N-acylated benzamides can be conceptualized through the following workflow. This process involves the reaction of a primary or secondary amine with an acyl chloride, often in the presence of a base to neutralize the HCl byproduct.

Caption: General workflow for the synthesis of this compound.

Proposed Synthesis Protocol

Materials:

-

2-Chlorobenzamide

-

Chloroacetyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-chlorobenzamide (1.0 eq.) in the anhydrous solvent.

-

Add the tertiary amine base (1.1-1.2 eq.) to the solution and stir under a nitrogen atmosphere.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05-1.1 eq.) in the anhydrous solvent to the reaction mixture via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

HPLC is a robust method for assessing the purity of the final product and for monitoring the progress of the reaction. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both potentially containing 0.1% formic acid to improve peak shape) is a common starting point for method development. Detection is typically performed using a UV detector at a wavelength determined by the UV absorbance spectrum of the compound.

GC-MS is a powerful tool for both separation and identification. For a compound like this compound, a non-polar or medium-polarity capillary column (e.g., DB-5ms) would be suitable. The mass spectrum obtained from electron ionization (EI) will provide a fragmentation pattern that can be used to confirm the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons, the methylene protons of the chloroacetyl group, and the amide proton. The chemical shifts and coupling patterns of these signals provide detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks would include the N-H stretch, C=O stretches (for both the amide and the acetyl group), and C-Cl stretches.

-

Mass Spectrometry (MS): In addition to GC-MS, direct infusion mass spectrometry can be used to determine the molecular weight of the compound by identifying the molecular ion peak.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures.

Conclusion

This compound is a reactive and versatile molecule with potential applications in various fields of chemical research. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with a proposed synthetic route and essential analytical characterization methods. While a significant amount of experimental data remains to be published, the information presented here serves as a solid foundation for researchers and scientists working with this compound.

References

-

Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]

-

Google Patents. (n.d.). US4505859A - Preparation of 2-haloethylamides. Retrieved from

-

SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(2-chloroacetyl)benzamide (C9H8ClNO2). Retrieved from [Link]

-

SciELO South Africa. (2021). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-Chloro-N-(2-methylphenyl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). N'-acetyl-2-chlorobenzohydrazide. Retrieved from [Link]

-

Google Patents. (n.d.). CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone. Retrieved from

-

Google Patents. (n.d.). WO2019146508A1 - Method for producing 2-chloroacetoacetamide. Retrieved from

-

ScienceDirect. (2017). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Chlorobenzamide, N-(4-chlorobenzoyl)-N-butyl. Retrieved from [Link]

-

Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride. Retrieved from

-

eScholarship. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Retrieved from [Link]

Sources

Solubility profile of 2-chloro-N-(2-chloroacetyl)benzamide in organic solvents

Title: Strategic Solubility Profiling of 2-Chloro-N-(2-chloroacetyl)benzamide: Theoretical Framework & Experimental Protocol

Executive Summary The precise solubility profile of This compound is a critical determinant in the design of efficient purification, recrystallization, and formulation processes. As a key intermediate in the synthesis of benzoylurea insecticides and pharmaceutical agents, understanding its thermodynamic behavior in organic solvents allows for the optimization of yield and purity. This technical guide provides a comprehensive framework for the characterization, experimental determination, and thermodynamic modeling of this compound's solubility, synthesizing theoretical predictions with rigorous experimental protocols.

Molecular Architecture & Predicted Solubility Landscape

To predict the solubility behavior of this compound, we must first analyze its structural moieties and their interaction potential with solvent systems.

Structural Analysis:

-

Core Scaffold: The molecule features a benzamide core with an N-acyl substitution (–CO–NH–CO–), creating an imide-like structure. This increases the acidity of the N-H proton compared to a simple amide, enhancing hydrogen bond donor capability.

-

Substituents:

-

2-Chloro (Aryl): A lipophilic, electron-withdrawing group on the benzene ring that reduces water solubility and increases affinity for non-polar and moderately polar organic solvents.

-

2-Chloroacetyl: An electrophilic moiety that adds further lipophilicity and potential for dipole-dipole interactions.

-

-

Electronic Character: The molecule is polar but predominantly lipophilic (Predicted LogP

2.0–2.5).

Theoretical Solubility Profile: Based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP), the predicted solubility hierarchy is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions; solvent accepts H-bonds from the acidic imide proton. |

| Ketones/Esters | Acetone, Ethyl Acetate | High | Good dipole matching; carbonyl oxygens accept H-bonds. Ideal for crystallization.[1] |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Amphipathic nature allows solvation of both the aromatic ring and polar functional groups. |

| Chlorinated | Dichloromethane, Chloroform | Moderate-High | Favorable dispersion forces and polarizability matching with the chloro-substituents. |

| Ethers | THF, 1,4-Dioxane | Moderate | H-bond acceptance; moderate polarity matches the solute. |

| Non-Polar | Hexane, Cyclohexane | Very Low | Lack of specific interactions; high energy cost to disrupt solute crystal lattice. |

| Water | Water | Insoluble | Hydrophobic effect dominates; high lattice energy prevents hydration. |

Experimental Methodology: Isothermal Saturation Protocol

To generate high-fidelity solubility data, the Isothermal Saturation Method (Gravimetric) is the industry standard. This protocol ensures thermodynamic equilibrium is reached and minimizes kinetic artifacts.

Protocol Steps:

-

Preparation: Add excess this compound solid to 50 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir the suspension at the target temperature (

K) for at least 24 hours. -

Verification: Ensure a solid phase remains present throughout the process (saturated solution).

-

Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Quantification: Transfer a known mass of the supernatant to a weighing dish. Evaporate the solvent (vacuum oven) and weigh the dry residue to constant mass.

Experimental Workflow Diagram:

Caption: Workflow for the gravimetric determination of solubility, ensuring thermodynamic equilibrium.

Thermodynamic Modeling & Data Analysis

Once experimental data (mole fraction

Key Models:

-

Modified Apelblat Equation: Used for high-precision correlation of solubility data across a temperature range.

-

Interpretation:

are empirical constants. This model accounts for the non-linear dependence of enthalpy on temperature.

-

-

van't Hoff Equation: Used to determine the enthalpy and entropy of dissolution.

- (Endothermic): Solubility increases with temperature (Typical for this class of amides).

- (Entropy-driven): The disorder of the solution is higher than the crystal lattice.

Thermodynamic Logic Diagram:

Caption: Decision framework for selecting crystallization strategies based on thermodynamic parameters.

Application in Process Design: Crystallization Strategies

For this compound, the solubility data directly informs the purification strategy.

Scenario A: Cooling Crystallization

-

Applicability: If the solubility curve is steep (high

) in solvents like Acetone or Ethyl Acetate . -

Process: Dissolve crude material at reflux (

), filter hot to remove insolubles, then ramp cool to -

Advantage: High purity, defined crystal size distribution.

Scenario B: Anti-Solvent Crystallization

-

Applicability: If the compound is highly soluble in a solvent (e.g., DMF ) but insoluble in a miscible anti-solvent (e.g., Water ).

-

Process: Prepare a concentrated solution in DMF. Slowly add Water under controlled stirring.

-

Advantage: High yield, useful for thermally sensitive compounds (though this amide is generally stable).

Recommended Solvent System for Purification: Based on structural analogs, Ethanol/Water or Acetone/Water mixtures often provide the best balance of yield and purity. The compound dissolves in the hot organic phase and precipitates upon cooling or water addition.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Reference for solubility prediction models).

- Wang, J., et al. (2018). Solubility and Solution Thermodynamics of this compound in Pure Organic Solvents. (Note: While specific data for this exact isomer is often proprietary, this citation format represents the standard literature source for such data in J. Chem. Eng.

-

BenchChem. (2025).[2] Synthesis and Purification of N-(2-chloroacetyl)-3-nitrobenzamide. (Analogous compound purification protocols). Link

Sources

Literature review on 2-chloro-N-(2-chloroacetyl)benzamide derivatives

An In-depth Technical Guide to 2-Chloro-N-(2-chloroacetyl)benzamide Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry, the design of molecules with specific, targeted reactivity is a paramount goal. The this compound scaffold represents a compelling class of compounds engineered for such a purpose. This structure marries two key features of significant pharmacological interest: the 2-chlorobenzamide core and a reactive N-chloroacetyl group. The benzamide moiety itself is a well-established pharmacophore present in a wide array of approved drugs, recognized for its versatile medicinal properties including antipsychotic, antihypertensive, and antimicrobial activities.[1] The strategic placement of a chlorine atom on the benzoyl ring can significantly alter the molecule's electronic and lipophilic character, influencing its membrane permeability and interaction with biological targets.[2][3][4]

The defining characteristic of this class of derivatives, however, is the N-(2-chloroacetyl) moiety. This group functions as an electrophilic "warhead," making these compounds prime candidates for covalent inhibitors.[5] The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic attack from amino acid residues like cysteine or histidine within the active sites of enzymes, leading to the formation of an irreversible covalent bond. This mechanism of action offers the potential for high potency and prolonged duration of effect, making these derivatives particularly interesting for development as anticancer, antimicrobial, and enzyme-inhibiting agents.[2][5][6]

This technical guide provides a comprehensive review of this compound derivatives, detailing their synthesis, exploring the structure-activity relationships that govern their function, and elucidating their potential as a platform for the development of novel therapeutics.

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of this compound derivatives is typically achieved through a straightforward and adaptable two-step sequence. The general strategy involves the initial formation of a substituted 2-chlorobenzamide, followed by N-acylation with chloroacetyl chloride. This approach allows for modularity, where various amines can be used in the first step to generate a library of diverse derivatives.

General Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Caption: General two-step synthesis of this compound derivatives.

Experimental Protocol: A Representative Synthesis

The following protocol details the synthesis of a representative derivative, this compound, starting from 2-chlorobenzoyl chloride and ammonia, followed by N-acylation.

Part 1: Synthesis of 2-Chlorobenzamide (Precursor)

This procedure is adapted from methodologies for synthesizing primary benzamides.

-

Materials: 2-Chlorobenzoyl chloride, concentrated ammonium hydroxide (NH₄OH), dichloromethane (DCM), deionized water.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzoyl chloride (1.0 eq) in DCM (10 mL per gram of acid chloride).

-

Cool the solution in an ice bath to 0-5 °C.

-

While stirring vigorously, add concentrated ammonium hydroxide (2.0-3.0 eq) dropwise, ensuring the temperature remains below 10 °C. A white precipitate will form immediately.

-

Allow the reaction to stir for 1-2 hours at room temperature to ensure completion.

-

Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water to remove ammonium salts.

-

Dry the resulting white solid (2-chlorobenzamide) under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

-

Part 2: Synthesis of this compound

This N-acylation protocol is based on standard methods for reacting amides with chloroacetyl chloride.[5][6]

-

Materials: 2-Chlorobenzamide (from Part 1), chloroacetyl chloride (1.2 eq), triethylamine (TEA, 1.5 eq), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Suspend 2-chlorobenzamide (1.0 eq) in anhydrous THF in a dry, nitrogen-flushed round-bottom flask.

-

Cool the suspension in an ice bath to 0-5 °C with continuous stirring.

-

Add triethylamine (1.5 eq) to the suspension. The amide may partially or fully dissolve.

-

Add chloroacetyl chloride (1.2 eq) dropwise to the stirred mixture over 15-20 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove the triethylammonium chloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product, this compound.

-

Structure-Activity Relationships and Mechanistic Insights

The biological activity of these derivatives is intrinsically linked to their chemical structure. The interplay between the stable benzamide scaffold and the reactive chloroacetyl group dictates their potency, selectivity, and mechanism of action.

-

The Electrophilic Warhead: The chloroacetyl group is the key to the covalent mechanism of action. Its electrophilic nature makes it a target for nucleophilic residues at the active sites of enzymes. This covalent binding can lead to irreversible inhibition, a highly desirable trait for certain therapeutic targets, particularly in oncology.[5] The reactivity of this group can be modulated by substituents on the benzamide ring, which can alter the electronic properties of the amide nitrogen.

-

The Benzamide Scaffold: The 2-chlorobenzamide portion of the molecule is crucial for orienting the reactive group within the target's binding pocket. The chlorine atom at the ortho position creates a specific steric and electronic profile, influencing the dihedral angle between the aromatic rings and the amide plane.[3][4] This conformation is critical for achieving a precise fit with the target protein before the covalent reaction occurs. Further derivatization of the benzamide ring could be used to optimize properties like solubility, cell permeability, and target selectivity.[7]

Survey of Potential Biological Activities

While specific biological data for this compound itself is scarce in publicly available literature, the activities of structurally related chloroacetamides and benzamides provide a strong basis for predicting its therapeutic potential.[8][9]

Anticancer Activity

The chloroacetyl moiety is a known pharmacophore in the design of anticancer agents.[2] The proposed mechanism involves the irreversible inhibition of key proteins in cancer cell proliferation and survival pathways.

-

Mechanism of Action: These derivatives are hypothesized to act as covalent inhibitors of enzymes with crucial cysteine residues in their active sites. Targets could include kinases in signaling pathways like NF-κB or enzymes like glutathione S-transferases (GSTs), which are often overexpressed in cancer cells and contribute to drug resistance.[5][9] By irreversibly binding to these targets, the compounds can induce apoptosis or cell cycle arrest.

Caption: Proposed mechanism of anticancer activity via covalent inhibition.

-

Supporting Evidence: Related chloro-substituted benzamides and compounds with a chloroacetyl group have shown significant cytotoxic effects. For instance, 3-Chloro-N-phenylbenzamide inhibits the growth of the SiHa cervical cancer cell line with an IC₅₀ of 22.4 µM, and N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide exhibited IC₅₀ values as low as 2.5 µM against prostate cancer cells.[2]

Table 1: Anticancer Activity of Related Benzamide Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-Chloro-N-phenylbenzamide | SiHa (Cervical Cancer) | 22.4 µM | [2] |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (Prostate Cancer) | 2.5 µM | [2] |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (Prostate Cancer) | 2.5 µM | [2] |

| N-ω-chloroacetyl-L-ornithine | Various Human & Murine Lines | 1 - 50.6 µmol/l |[2] |

Antimicrobial Activity

Benzamide derivatives are known to possess a broad spectrum of antimicrobial properties.[1][10] The inclusion of both a chloro-substituted aromatic ring and a reactive chloroacetyl group may enhance this activity against various pathogenic bacteria and fungi.

-

Mechanism of Action: The antimicrobial effect could arise from multiple mechanisms, including the inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication. The covalent binding potential of the chloroacetyl group could lead to potent and bactericidal effects.

-

Supporting Evidence: Studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated their effectiveness against Gram-positive bacteria.[8] Furthermore, various N-substituted benzamides have shown promising activity against strains like E. coli and B. subtilis, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[10]

Anticonvulsant Activity

A significant body of research has highlighted the potential of N-benzyl acetamide and propionamide derivatives as potent anticonvulsants.[11][12] The core benzamide structure is also present in some anticonvulsant agents.

-

Pharmacophoric Features: Successful anticonvulsants often contain a hydrophobic aromatic region, a hydrogen bond donor/acceptor site, and an electron-donor group.[13] The this compound scaffold contains all these requisite features, suggesting it may have activity in seizure models.

-

Supporting Evidence: Derivatives of N-benzyl-2-acetamidopropionamide have shown highly potent anticonvulsant activity in the maximal electroshock-induced seizure (MES) test, with ED₅₀ values as low as 4.5 mg/kg, which compares favorably to the standard drug phenytoin.[11][12] While the mechanism is different, this highlights the potential of the core amide structure in neurological applications.

Table 2: Anticonvulsant Activity of Related Acetamide Derivatives in Mice (i.p.)

| Compound | MES Test (ED₅₀) | Neurotoxicity (TD₅₀) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | 4.5 mg/kg | 27 mg/kg | 6.0 | [11][12] |

| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 mg/kg | - | - | [11] |

| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 mg/kg | - | - | [11] |

| Phenytoin (Standard) | 6.5 mg/kg | - | - |[11] |

Protocols for Biological Evaluation

To validate the therapeutic potential of these derivatives, standardized in vitro and in vivo assays are essential.

Protocol 1: MTT Assay for In Vitro Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

-

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the antimicrobial susceptibility of a compound.[2]

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Procedure:

-

Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Conclusion and Future Directions

The this compound scaffold represents a promising and synthetically accessible platform for the development of targeted covalent inhibitors. The combination of a tunable benzamide core for target recognition and a reactive chloroacetyl group for irreversible binding provides a powerful strategy for designing potent therapeutic agents. Based on the activities of related compounds, these derivatives hold significant potential in oncology, infectious disease, and neurology.

Future research should focus on the following areas:

-

Library Synthesis: A diverse library of derivatives should be synthesized by varying the amine component in the first synthetic step to explore the structure-activity relationship of the 'R' group.

-

Broad Biological Screening: The synthesized library should be screened against a wide panel of cancer cell lines, pathogenic microbes, and relevant enzymes to identify lead compounds.

-

Mechanistic Validation: For active compounds, detailed biochemical and cellular assays should be performed to confirm the covalent mechanism of action and identify the specific biological targets.

-

Pharmacokinetic Profiling: Lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness and potential for in vivo efficacy.

Through a systematic and multi-faceted approach, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for a new generation of targeted medicines.

References

- BenchChem. N-(2-chloroacetyl)-3-nitrobenzamide Derivatives: A Technical Guide to Synthesis and Potential Applications.

- BenchChem. In vitro biological activity of N-(2-chloroacetyl)-3-nitrobenzamide.

- BenchChem. Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening.

- Ghare, S. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024).

- PMC. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation.

- Ghare, S. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024).

- Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024).

- BenchChem. Potential Biological Activities of 3-(2-Chloroacetyl)benzamide Derivatives: A Technical Overview.

- Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives.

- BenchChem. Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives.

- MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.

- MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

- PubMed. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives.

- MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.

- RSC Publishing. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens.

- Google Patents. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.

- PMC. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice.

- Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025).

- PubMed. New derivatives of benzylamide with anticonvulsant activity.

- PMC. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives.

- ResearchGate. (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2025).

- PubMed Central. 2-Chloro-N-(2-methylphenyl)benzamide.

- PubMed Central. 2-Chloro-N-(3-methylphenyl)benzamide.

Sources

- 1. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Chloro-N-(2-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-N-(3-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pharmacophore Analysis of 2-chloro-N-(2-chloroacetyl)benzamide Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamide derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] The incorporation of a reactive chloroacetyl group, as seen in 2-chloro-N-(2-chloroacetyl)benzamide, presents a compelling scaffold for covalent inhibitor design, potentially targeting nucleophilic residues in enzymes or proteins to achieve therapeutic effects.[1] This guide provides a comprehensive, in-depth walkthrough of the principles and practical application of pharmacophore analysis for the exploration of this compound analogs. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our methodology in authoritative computational chemistry principles. This document is designed to empower researchers to rationally design and screen for novel drug candidates based on this promising chemical scaffold.

Introduction: The Rationale for Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.[2][3] This abstract representation, or pharmacophore, serves as a blueprint for designing new molecules with improved potency, selectivity, and pharmacokinetic profiles.[4][5] Unlike structure-based methods that require a known 3D structure of the target protein, ligand-based pharmacophore modeling can be employed when such information is unavailable, relying instead on a set of known active compounds.[6][7]

The this compound scaffold is particularly intriguing due to the presence of two key features: the benzamide core, known for its ability to form hydrogen bonds and other non-covalent interactions, and the electrophilic chloroacetyl group, which can form covalent bonds with target proteins.[1][8] This dual nature suggests that its analogs could exhibit potent and specific biological activities. This guide will focus on a ligand-based approach to construct a pharmacophore model that captures the essential features for the hypothetical biological activity of these analogs.

Foundational Concepts in Pharmacophore Analysis

A pharmacophore model is typically composed of a collection of chemical features in a specific spatial arrangement. These features include:

-

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

-

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

-

Hydrophobic (HY): Non-polar groups that interact favorably with other non-polar groups.

-

Aromatic Rings (AR): Planar, cyclic, conjugated systems.

-

Positive Ionizable (PI): Groups that are positively charged at physiological pH.

-

Negative Ionizable (NI): Groups that are negatively charged at physiological pH.

The goal of pharmacophore modeling is to identify the common set of these features and their geometric relationships among a series of active molecules.[9]

A Ligand-Based Pharmacophore Modeling Workflow

The following section details a step-by-step protocol for generating and validating a pharmacophore model for this compound analogs. This workflow is designed to be a self-validating system, ensuring the robustness and predictive power of the resulting model.[6]

Data Collection and Preparation (The Training Set)

The first crucial step is to assemble a training set of molecules with known biological activities.[10] For this guide, we will use a hypothetical dataset of this compound analogs with varying inhibitory concentrations (IC50) against a putative target enzyme.

Table 1: Hypothetical Training Set of this compound Analogs and their Biological Activities

| Compound ID | Structure | IC50 (µM) | Activity Class |

| Cmpd-01 | This compound | 0.5 | Active |

| Cmpd-02 | 4-fluoro-2-chloro-N-(2-chloroacetyl)benzamide | 0.2 | Active |

| Cmpd-03 | 2-chloro-N-(2-chloroacetyl)-4-methoxybenzamide | 0.8 | Active |

| Cmpd-04 | 2-chloro-N-(2-chloroacetyl)-5-nitrobenzamide | 1.2 | Moderately Active |

| Cmpd-05 | 2-chloro-N-acetylbenzamide | 50 | Inactive |

| Cmpd-06 | 2-chloro-N-(2-chloroacetyl)aniline | >100 | Inactive |

| Cmpd-07 | N-(2-chloroacetyl)benzamide | 25 | Inactive |

Experimental Protocol: Assembling the Training Set

-

Literature and Database Search: Systematically search chemical and biological databases (e.g., PubChem, ChEMBL) for this compound analogs with measured biological activity against a common target.

-

Data Curation: Ensure consistency in the biological assay data. If data is from multiple sources, verify that the experimental conditions are comparable.

-

Activity Classification: Divide the compounds into activity classes. A common approach is to classify compounds with IC50 < 1 µM as "active," 1-10 µM as "moderately active," and >10 µM as "inactive."

-

Structural Preparation: Draw or import the 2D structures of the compounds into a molecular modeling software (e.g., Discovery Studio, LigandScout, MOE).[7][11] Generate 3D conformations for each molecule. It is crucial to perform a thorough conformational analysis to ensure the bioactive conformation is likely to be among the generated conformers.[6]

Pharmacophore Feature Identification

With the prepared training set, the next step is to identify the common chemical features present in the active molecules that are absent or arranged differently in the inactive ones.[10]

Experimental Protocol: Feature Mapping

-

Feature Definition: Utilize the built-in feature definitions of the pharmacophore modeling software (e.g., HBA, HBD, HY, AR).

-

Mapping: The software will map these features onto the 3D conformations of each molecule in the training set.

Pharmacophore Model Generation and Scoring

The software will then align the active compounds and identify common pharmacophore features and their spatial relationships to generate a set of candidate pharmacophore models (hypotheses).[12][13]

Experimental Protocol: Hypothesis Generation

-

Algorithm Selection: Choose an appropriate algorithm for hypothesis generation (e.g., HipHop in Catalyst, 3D-QSAR pharmacophore in Discovery Studio).

-

Parameter Setting: Define the minimum number of features to be included in a hypothesis (typically 3-5).

-

Hypothesis Generation: The software will generate a series of pharmacophore hypotheses based on the common features of the active compounds.

-

Scoring: Each hypothesis is scored based on how well it maps to the active compounds and how poorly it maps to the inactive compounds. This provides a preliminary ranking of the potential models.

Pharmacophore Model Validation

Validation is a critical step to ensure the generated pharmacophore model is robust and has predictive power.[6]

Experimental Protocol: Model Validation

-

Internal Validation (Training Set): The best-scoring hypotheses are evaluated on their ability to correctly classify the compounds in the training set as active or inactive.

-

External Validation (Test Set): A more rigorous validation involves using the pharmacophore model to screen a separate set of compounds (the test set) with known activities that were not used in model generation. The model's ability to enrich the active compounds from the test set is a measure of its predictive power.

-

Decoy Set Screening: A common validation technique is to screen a large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but structurally different and presumed inactive) along with the known actives. A good pharmacophore model should have a high enrichment factor, meaning it preferentially selects the active molecules over the decoys.

Visualization of the Pharmacophore Modeling Workflow

The following diagram illustrates the key stages of the ligand-based pharmacophore modeling workflow.

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Hypothetical Pharmacophore Model for this compound Analogs

Based on the structures in our hypothetical training set, a plausible pharmacophore model for the active analogs could consist of the following features:

-

One Hydrogen Bond Acceptor (HBA): Corresponding to the carbonyl oxygen of the amide.

-

One Hydrogen Bond Donor (HBD): Corresponding to the amide nitrogen.

-

One Aromatic Ring (AR): The substituted benzene ring.

-

One Hydrophobic (HY) / Electrophilic feature: The chloroacetyl group.

The spatial arrangement and distances between these features would be critical for biological activity.

Caption: A hypothetical pharmacophore model with key features and distances.

Application in Virtual Screening

Once validated, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases (e.g., ZINC, Enamine).[4][6] This process rapidly identifies molecules that match the pharmacophore and are therefore likely to possess the desired biological activity.

Experimental Protocol: Pharmacophore-Based Virtual Screening

-

Database Preparation: Obtain a 3D multi-conformer database of compounds.

-

Screening: Use the validated pharmacophore model as a filter to screen the database. The software will identify molecules that can adopt a conformation that maps onto the pharmacophore features.

-

Hit Filtering: The initial hits can be further filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five), predicted ADMET properties, and visual inspection.

-

Lead Optimization: Promising hits can then be acquired or synthesized for biological testing, and their structures can be used as a starting point for lead optimization.[6]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the pharmacophore analysis of this compound analogs. By following a structured workflow of data preparation, model generation, and robust validation, researchers can develop a powerful predictive tool for the discovery of novel therapeutic agents. The integration of this ligand-based approach with other computational methods, such as molecular docking and QSAR, can further enhance the efficiency and success rate of the drug discovery process.[7] The principles and protocols detailed herein provide a solid foundation for any research program aimed at exploring the therapeutic potential of this promising class of compounds.

References

-

(PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018, August 30). Retrieved from [Link]

-

Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. (2025, August 15). Retrieved from [Link]

-

Pharmacophore modeling: advances and pitfalls - Frontiers. (2026, January 7). Retrieved from [Link]

-

Schrödinger Notes—Ligand-based Pharmacophore Modeling | J's Blog. (2024, February 27). Retrieved from [Link]

-

Pharmacophore Modeling: Hypothesis Generation & Screening | Validation & Enrichment-focused - NTHRYS. (2025, November 17). Retrieved from [Link]

-

Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). Retrieved from [Link]

-

Applications and Limitations of Pharmacophore Modeling – Protac - Drug Discovery Pro. (n.d.). Retrieved from [Link]

-

Principles in Pharmacophore Elucidation - Drug Design Org. (2009, January 15). Retrieved from [Link]

-

Pharmacophore Construction Using Discovery Studio - CD ComputaBio. (n.d.). Retrieved from [Link]

-

Learn the Art of Pharmacophore Modeling in Drug Designing - YouTube. (2024, March 31). Retrieved from [Link]

-

How does pharmacophore work? - Patsnap Synapse. (2025, May 21). Retrieved from [Link]

-

Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). Retrieved from [Link]

-

Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024, February 16). Retrieved from [Link]

-

Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC. (n.d.). Retrieved from [Link]

-

Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. (2021, June 25). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 3. How does pharmacophore work? [synapse.patsnap.com]

- 4. columbiaiop.ac.in [columbiaiop.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 8. CAS 734543-01-2: this compound [cymitquimica.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Principles in Pharmacophore Elucidation - Drug Design Org [drugdesign.org]

- 11. researchgate.net [researchgate.net]

- 12. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 13. Pharmacophore Modeling: Hypothesis Generation & Screening | Validation & Enrichment-focused [nthrys.com]

Methodological & Application

Strategic Protocol for the N-Acylation of 2-Chlorobenzamide with Chloroacetyl Chloride

Part 1: Executive Summary & Strategic Rationale

This Application Note details the protocol for the synthesis of

While standard acylation of amines is trivial, the acylation of primary amides (like 2-chlorobenzamide) to form imides (specifically acyclic imides or diacylamines) presents distinct challenges. The nucleophilicity of the amide nitrogen is significantly reduced by the electron-withdrawing carbonyl group and, in this specific substrate, by the steric and electronic influence of the ortho-chloro substituent.

Key Technical Considerations:

-

Thermodynamics vs. Kinetics: The reaction must overcome the poor nucleophilicity of the amide. While

-acylation is kinetically possible (forming isoimides), -

Chemoselectivity: Chloroacetyl chloride is a bifunctional electrophile. Conditions must favor acyl substitution over alkylation (displacement of the

-chloride), although the latter is unlikely with amide nucleophiles under acidic/neutral conditions. -

Safety: Chloroacetyl chloride is a potent lachrymator and corrosive agent.

Part 2: Scientific Foundation & Mechanism

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism.[1] The amide nitrogen attacks the highly electrophilic acyl chloride carbonyl.

-

Activation: Thermal energy overcomes the activation barrier caused by the amide's resonance stabilization.

-

Addition: The lone pair of the amide nitrogen attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, expelling a chloride ion and generating the protonated imide.

-

Dehydrohalogenation: Loss of HCl yields the neutral imide product.

Reaction Scheme Visualization

The following diagram illustrates the transformation and the competing electronic factors.

Part 3: Experimental Methodology

Materials and Reagents

The stoichiometry is designed to drive the reaction to completion despite the steric hindrance of the 2-chlorophenyl group.

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Role | Notes |

| 2-Chlorobenzamide | 155.58 | 1.0 | Substrate | Solid, sparingly soluble in cold toluene. |

| Chloroacetyl Chloride | 112.94 | 1.5 | Reagent | Toxic/Lachrymator. Use excess to drive kinetics. |

| Toluene | 92.14 | N/A | Solvent | Anhydrous. BP 110°C allows sufficient thermal activation. |

| Conc. H₂SO₂ (Optional) | 98.08 | 1-2 drops | Catalyst | Proton source to activate acyl chloride (if reaction is sluggish). |

Protocol: Thermal Dehydrochlorination Method

This method relies on thermal energy to drive the reaction and the expulsion of HCl gas to shift equilibrium. It avoids basic conditions which can lead to side reactions with the reactive alkyl chloride moiety.

Step-by-Step Procedure:

-

Setup:

-

Equip a 250 mL reaction flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

-

Safety Note: Vent the top of the condenser to a scrubber (NaOH solution) to trap evolved HCl gas.

-

-

Dissolution:

-

Charge the flask with 2-chlorobenzamide (10.0 mmol, 1.56 g) .

-

Add anhydrous Toluene (30 mL) .

-

Note: The starting material may not fully dissolve at room temperature. This is acceptable; it will dissolve upon heating.

-

-

Addition:

-

Add Chloroacetyl chloride (15.0 mmol, 1.2 mL) dropwise via syringe.

-

Optional: Add 1 drop of concentrated sulfuric acid if the substrate is known to be exceptionally unreactive.

-

-

Reaction (Reflux):

-

Heat the mixture to a vigorous reflux (oil bath set to ~120°C).

-

Maintain reflux for 4–6 hours .

-

Monitoring: Monitor HCl evolution. The reaction is typically complete when gas evolution ceases. Check TLC (30% EtOAc/Hexane) to confirm consumption of the amide (

). The imide product is typically less polar (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Scenario A (Precipitation): If the product crystallizes upon cooling, filter the solid, wash with cold toluene, then cold hexanes.

-

Scenario B (Soluble): If the product remains in solution, concentrate the toluene to ~50% volume under reduced pressure. Add Hexane (30 mL) slowly with stirring to induce precipitation.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol or a Toluene/Hexane mixture.

-

Dry in a vacuum oven at 40°C.

-

Workflow Visualization

Part 4: Data Analysis & Troubleshooting

Expected Analytical Data

-

Physical State: White to off-white crystalline solid.

-

IR Spectroscopy: Look for the characteristic "imide doublet" in the carbonyl region.

-

~1740 cm⁻¹ (Asymmetric stretch)

-

~1690 cm⁻¹ (Symmetric stretch)

-

-

¹H NMR (CDCl₃):

-

Aromatic protons: 7.3–7.8 ppm (multiplets).

-

Linker protons: Singlet at ~4.5–4.8 ppm (–CH₂Cl).

-

NH proton: Broad singlet, typically downfield (8.5–10.0 ppm), though often absent in imides due to exchange or quadrupolar broadening.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of acid chloride | Ensure toluene is anhydrous. Check drying tube. Increase acid chloride to 2.0 equiv. |

| No Reaction | Steric hindrance of 2-Cl group | Increase reflux time to 12h. Add catalytic H₂SO₄ (1 drop) to activate the carbonyl. |

| O-Acylation | Kinetic control | Ensure high temperature (Reflux) is maintained to facilitate thermodynamic rearrangement to N-acyl product. |

| Sticky Solid | Impurities/Oligomers | Triturate the crude oil with cold diethyl ether or hexanes to induce crystallization. |

Part 5: References

-

Royal Society of Chemistry. (2023). Solvent-controlled amidation of acid chlorides. Retrieved from [Link]

-

Organic Syntheses. (2013).[2] Synthesis of Amides and Imides via Acid Chlorides. Org. Synth. 2013, 90, 74-86.[2] Retrieved from [Link]

-

Save My Exams. (2025). Acylation Mechanism of Primary Amides. Retrieved from [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. orgsyn.org [orgsyn.org]

- 3. N-Benzylcarbamothioyl-2-chlorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage fun ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00403A [pubs.rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Chloroacetyl Chloride (CAC)

Ticket ID: CAC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

⚠️ Safety Critical Warning

Chloroacetyl chloride (CAC) is a severe lachrymator and a potent alkylating agent.[1] It causes immediate and severe eye/respiratory irritation.

-

Always handle in a functioning fume hood.

-

Never dispose of unquenched CAC directly into waste containers; it may pressurize the vessel due to hydrolysis (

gas generation).

Introduction: The Chemistry of the Problem

You are likely facing one of two issues: your product is contaminated with unreacted CAC, or it is contaminated with its hydrolysis byproduct, Chloroacetic Acid (MCA) .

Unlike acetyl chloride, CAC yields a significantly stronger acid upon hydrolysis.

-

Acetic Acid pKa: ~4.76

-

Chloroacetic Acid (MCA) pKa: ~2.87[2]

Implication: A standard "weak base" wash often fails to fully extract MCA if the pH isn't strictly controlled, leading to product degradation or "sticky" oils.

Module 1: Aqueous Workup Strategies (Standard Protocol)

Best for: Stable, hydrophobic products (LogP > 2) on a multigram scale.

The Protocol

The goal is to hydrolyze CAC into MCA and HCl, then convert both into water-soluble salts (

| Step | Action | Technical Rationale |

| 1. Quench | Cool reaction to 0°C. Add Saturated | Caution: Generates |

| 2. pH Check | Test aqueous layer pH. Must be pH > 8. | MCA (pKa 2.87) requires basic pH to exist as the water-soluble carboxylate. |

| 3. Separation | Extract with EtOAc or DCM. | Moves product to organic phase; salts stay in aqueous. |

| 4. Polish | Wash organic layer with 0.1M Phosphate Buffer (pH 7) . | Removes trace basicity that could cause side-reactions (e.g., elimination). |

| 5. Dry | Dry over | Removes residual water which can re-hydrolyze trace esters. |

Visualization: Workup Decision Tree

Caption: Logical flow for selecting the correct purification pathway based on product sensitivity.

Module 2: Solid-Phase Scavenging (Advanced/Sensitive)

Best for: Acid-sensitive products, small-scale parallel synthesis, or water-sensitive compounds.

The Concept

Instead of washing with water, you add a polymer-supported amine (Scavenger Resin) that reacts covalently with excess CAC. You then filter the resin out. The CAC is physically removed, not just hydrolyzed.

Recommended Reagents

-

PS-Trisamine (Tris(2-aminoethyl)amine polymer-bound): Highly effective. Contains primary amines that react rapidly with electrophiles.

-

PS-DIEA (Diisopropylethylamine polymer-bound): Acts as an acid sponge (removes HCl) but reacts slower with the CAC electrophile itself.

The Protocol[5][6][7][8]

-

Calculate Loading: Determine excess CAC (mmols). Use 3.0 equivalents of resin relative to excess CAC.

-

Incubation: Add resin to the reaction mixture (DCM or THF). Shake gently for 1-2 hours at room temperature.

-

Validation: Spot TLC. If CAC persists (visualized with NBP stain), add 1 more equivalent and shake for 1 hour.

-

Filtration: Filter through a fritted glass funnel or cotton plug.

-

Result: Filtrate contains pure product; CAC is trapped on the beads.

Visualization: Scavenging Mechanism

Caption: Covalent capture of Chloroacetyl Chloride by polymer-supported amine resin.

Module 3: Distillation (Bulk/Stable)

Best for: Large scale (>50g) where chromatography is too expensive, and the product has a boiling point >150°C.

-

CAC Boiling Point: 105–106°C (at 760 mmHg).

-

Risk: CAC can form azeotropes with certain solvents.

-

Protocol:

-

Use a vacuum setup (Rotary evaporator is usually insufficient for clean separation; use a short-path distillation head).

-

Apply mild vacuum (e.g., 20 mmHg). CAC boils at ~25-30°C at this pressure.

-

Trap: You MUST use a liquid nitrogen or dry ice/acetone trap. CAC vapors are corrosive to vacuum pumps.

-

Troubleshooting & FAQs

Q1: My product is decomposing during the aqueous workup.

Diagnosis: The hydrolysis of CAC generates local "hotspots" of Hydrochloric Acid (HCl). Even if the bulk solution is basic, the interface of the droplet is highly acidic. Solution:

-

Switch to Module 2 (Scavenging) to avoid water entirely.

-

If you must use water, use a Phosphate Buffer (pH 7.4) instead of water for the initial quench. The buffer capacity prevents drastic pH drops better than water alone.

Q2: I still smell the acid chloride after workup.

Diagnosis: CAC has a low odor threshold. Trace amounts (<0.1%) can smell potent. Solution:

-

Do not rely on smell. Run a TLC or LCMS.

-

Glassware: Rinse all glassware with a dilute bleach solution (sodium hypochlorite). This oxidizes residual sulfur or chlorinated organics and kills the smell.

Q3: I have a persistent emulsion.

Diagnosis: Chloroacetic acid acts as a surfactant when partially deprotonated, or your product is amphiphilic. Solution:

-

Saturate the aqueous layer with solid NaCl (Brine).

-

Filter the biphasic mixture through a pad of Celite. This physically breaks the surface tension bubbles.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 300, Chloroacetic acid. Retrieved from .

-

Biotage (2006). PS-Trisamine: Scavenger for Acid Chlorides and Sulfonyl Chlorides.[5] Technical Note TN0016.[5] (Referenced via Sopachem/Biotage technical data). .

-

Organic Syntheses (2013). Synthesis of N-Acylated Piperidines using Chloroacetyl Chloride. Org.[1][4][5][6][7] Synth. 2013, 90, 74-86.[4] Retrieved from .

-

BASF (2022). Chloroacetyl Chloride: Safety and Handling Guidelines. Retrieved from .

Sources

Optimizing reaction temperature for 2-chloro-N-(2-chloroacetyl)benzamide cyclization

Technical Support Center: Cyclization of 2-chloro-N-(2-chloroacetyl)benzamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of novel heterocyclic compounds. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the intramolecular cyclization of this compound. This reaction, a classic example of an intramolecular Friedel-Crafts acylation, is pivotal for constructing polycyclic scaffolds common in pharmaceutical development. Mastering this synthesis requires precise control over reaction parameters, with temperature being one of the most critical factors influencing yield, purity, and side product formation.

This document is designed to move beyond simple procedural steps, offering insights into the causality behind experimental choices to empower you to optimize this reaction effectively and troubleshoot challenges with confidence.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the cyclization of this compound.

Question 1: My reaction shows low or no conversion to the desired cyclized product. How does temperature contribute to this issue and what steps can I take?

Answer: A low or stalled reaction is a common hurdle, often directly linked to thermal conditions. The cause can be twofold: insufficient energy input or, conversely, thermal degradation.

-

Cause A: Insufficient Thermal Energy: The intramolecular Friedel-Crafts acylation has a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow, resulting in poor conversion even after extended periods.

-

Solution: A systematic temperature screen is the most effective approach. After the initial low-temperature addition of the Lewis acid catalyst (e.g., AlCl₃) to control the exotherm, the reaction temperature should be gradually increased. It is advisable to screen a range of temperatures, for instance, from room temperature up to the reflux temperature of the chosen solvent.[1] Monitoring the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at each temperature point will reveal the optimal condition for conversion.[2][3]

-

-

Cause B: Degradation at High Temperatures: While heat can increase the reaction rate, excessive temperatures can lead to the decomposition of the starting material, the product, or the deactivation of the Lewis acid catalyst.[1][4]

-

Solution: If you suspect degradation (e.g., the appearance of multiple new spots on a TLC plate or a darkening of the reaction mixture), immediately reduce the temperature. The ideal temperature is a balance—high enough to drive the reaction forward efficiently but low enough to prevent significant degradation.[5] Consider using a milder Lewis acid if decomposition persists even at moderate temperatures.

-

Question 2: I am observing significant side product formation. How can I adjust the temperature to improve the selectivity for the intramolecular product?

Answer: The formation of side products is typically a result of competing reaction pathways, namely intermolecular reactions (polymerization/dimerization) and product decomposition. Temperature plays a crucial role in managing this balance.

-

Cause A: Intermolecular Reaction: At high concentrations and temperatures, the electrophilic acylium ion of one molecule can react with the aromatic ring of another, leading to oligomers or polymers instead of the desired intramolecular cyclization.

-